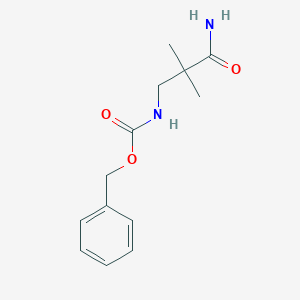

3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide

Vue d'ensemble

Description

The compound 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide is a chemical entity that has been studied in various contexts due to its relevance in synthetic organic chemistry. It is related to compounds that have been structurally characterized and used in the synthesis of various heterocyclic compounds and peptides .

Synthesis Analysis

The synthesis of related compounds involves the use of benzyloxycarbonyl-protected amino acids and their derivatives. For instance, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate is prepared from methyl N-(benzyloxycarbonyl)glycinate and used as a reagent for the preparation of various heterocyclic compounds . The benzyloxycarbonyl group is a common protecting group in peptide synthesis, which can be selectively removed by catalytic transfer hydrogenation to afford free amino compounds .

Molecular Structure Analysis

The molecular structure of compounds containing the benzyloxycarbonyl group has been determined using various methods, including X-ray crystallography. For example, the crystal and molecular structure of a related dipeptide fragment has been determined, revealing a type III β-turn conformation, which is significant for understanding peptide folding and function . The molecular structure often includes intramolecular hydrogen bonding, which is crucial for the stability of the compound .

Chemical Reactions Analysis

Compounds with the benzyloxycarbonyl moiety undergo various chemical reactions, including catalytic hydrogenation, which can lead to the partial saturation of heterocyclic systems and the removal of the protecting group . The reactivity of these compounds is influenced by their molecular structure, including the presence of electron-donating or withdrawing groups, which can affect the outcome of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyloxycarbonyl-containing compounds are influenced by their molecular structure. The presence of the benzyloxycarbonyl group affects the solubility, reactivity, and stability of the compound. For example, the solvation energy values and the stability of different species in solution can be studied using computational methods such as Density Functional Theory (DFT) . The intermolecular interactions, such as hydrogen bonding and π-π stacking, also play a role in the crystallization and overall properties of these compounds .

Applications De Recherche Scientifique

Crystal Structure and Molecular Interactions

- A study by Yalcin et al. (2012) on a related compound, 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide, highlights its crystal structure, showcasing how molecules of this class are linked by hydrogen bonds to form a three-dimensional network (Yalcin et al., 2012).

Chemical Synthesis and Reagent Use

- Research by Toplak et al. (1999) demonstrates the use of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate in synthesizing various heterocyclic systems, indicating the potential of compounds like 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide in complex chemical syntheses (Toplak et al., 1999).

- Another study by the same group used a similar compound for preparing substituted pyrimidinones, further illustrating its role in synthesizing diverse chemical structures (Toplak et al., 1999).

Synthesis of Complex Molecules

- Huang Ming-zhi et al. (2005) explored the synthesis of a compound using 3-chloro-2,2-dimethylpropanoyl chloride, a molecule related to 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide, for creating complex molecular structures (Huang Ming-zhi et al., 2005).

Application in Medicinal Chemistry

- A study by Neochoritis et al. (2010) on amino-1,5-benzoxazepines, which may involve compounds like 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide, revealed their synthesis and potential applications in medicinal chemistry (Neochoritis et al., 2010).

Peptide Synthesis

- Linden et al. (2006) discussed the synthesis of di- and tripeptide segments using O-benzyl-N-(benzyloxycarbonyl)threonyl-2,N-dimethylalaninanilide, indicating the utility of similar compounds in peptide synthesis (Linden et al., 2006).

Organic Chemistry and Polymer Synthesis

- Research by Thillaye du Boullay et al. (2010) on organo-catalyzed ring opening polymerization of a dioxane dione derivative suggests potential applications of similar compounds in polymer science (Thillaye du Boullay et al., 2010).

Propriétés

IUPAC Name |

benzyl N-(3-amino-2,2-dimethyl-3-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-13(2,11(14)16)9-15-12(17)18-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNAYCYSEPWHBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)OCC1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630343 | |

| Record name | Benzyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide | |

CAS RN |

666844-61-7 | |

| Record name | Phenylmethyl N-(3-amino-2,2-dimethyl-3-oxopropyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=666844-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S)-5-oxooxolan-2-yl]pentyl]carbamate](/img/structure/B132540.png)

![methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B132550.png)